1-Cyclopropylethane-1,2-diol

Chiral Synthesis Medicinal Chemistry Stereoselectivity

1-Cyclopropylethane-1,2-diol (CAS 134511-23-2), specifically the (1R)-enantiomer, is a chiral C5 diol building block with a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol. Its core structure consists of an ethane-1,2-diol backbone substituted with a strained cyclopropyl ring, a motif widely recognized for imparting unique steric and electronic properties that can enhance metabolic stability and conformational rigidity in drug candidates.

Molecular Formula C5H10O2
Molecular Weight 102.13
CAS No. 134511-23-2
Cat. No. B1179235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylethane-1,2-diol
CAS134511-23-2
Molecular FormulaC5H10O2
Molecular Weight102.13
Structural Identifiers
SMILESC1CC1C(CO)O
InChIInChI=1S/C5H10O2/c6-3-5(7)4-1-2-4/h4-7H,1-3H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylethane-1,2-diol (CAS 134511-23-2) in Procurement: A Chiral Diol Building Block for Stereoselective Synthesis and Drug Fragment Applications


1-Cyclopropylethane-1,2-diol (CAS 134511-23-2), specifically the (1R)-enantiomer, is a chiral C5 diol building block with a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol . Its core structure consists of an ethane-1,2-diol backbone substituted with a strained cyclopropyl ring, a motif widely recognized for imparting unique steric and electronic properties that can enhance metabolic stability and conformational rigidity in drug candidates . This compound is primarily sourced as a research chemical for use in organic synthesis and medicinal chemistry, where its specific stereochemistry is critical for the development of chiral pharmaceutical intermediates .

Why Generic Substitution of 1-Cyclopropylethane-1,2-diol with Achiral or Racemic Analogs is Not Advised


The procurement of 1-cyclopropylethane-1,2-diol for research purposes, particularly when specified as the (1R)-enantiomer (CAS 134511-23-2), cannot be indiscriminately substituted with its (1S)-enantiomer (CAS 615251-45-1), racemic mixtures, or other achiral cyclopropyl diol analogs without risking project failure. The specific (1R) stereochemistry is a known fragment in the marketed drug Remikiren, highlighting its validated role in generating biologically active compounds [1]. In silico physicochemical comparisons reveal that this compound possesses a distinct combination of calculated lipophilicity (cLogP) and aqueous solubility (cLogS) compared to structurally similar diols [2]. Furthermore, the strained cyclopropyl ring imparts unique electronic and steric constraints that directly influence reactivity in downstream synthetic steps, such as ring-opening reactions, where the presence and relative stereochemistry of the diol moiety dictates reaction regio- and stereoselectivity [3]. Using a different analog would therefore introduce an uncontrolled variable into synthetic pathways and biological studies.

Quantitative Differentiation of 1-Cyclopropylethane-1,2-diol (134511-23-2) for Scientific Selection


Stereochemical Differentiation: (1R)-Enantiomer (134511-23-2) vs. (1S)-Enantiomer (615251-45-1)

The procurement decision between CAS 134511-23-2 and CAS 615251-45-1 hinges on the required absolute configuration. 1-Cyclopropylethane-1,2-diol is a chiral molecule with a single stereocenter . CAS 134511-23-2 is specifically designated as the (1R)-enantiomer, while CAS 615251-45-1 is the (1S)-enantiomer . These two compounds are non-superimposable mirror images and will exhibit different interactions in any chiral environment, including biological systems and asymmetric synthetic transformations.

Chiral Synthesis Medicinal Chemistry Stereoselectivity

Vendor Purity Specifications: Aladdin (97%) vs. AKSci/Bidepharm (95%)

Commercial sources for 1-cyclopropylethane-1,2-diol report varying minimum purity specifications. Aladdin Scientific provides the compound with a stated purity of ≥97% . In contrast, other vendors such as AKSci and Bidepharm list a minimum purity specification of 95% . This represents a quantitative difference of 2 percentage points in the guaranteed purity of the material.

Quality Control Analytical Chemistry Procurement Standards

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) and logP vs. In-Class Analogs

The compound possesses a topological polar surface area (TPSA) of 40.5 Ų and a calculated XLogP3 of -0.3 . When compared to a close achiral analog, (2R)-butane-1,2-diol (CAS 40348-66-1), the cyclopropyl derivative exhibits a higher calculated lipophilicity (cLogP 0.421 vs. -0.191) and a higher calculated aqueous solubility (cLogS 0.293 vs. 0.122) [1]. This data suggests that the presence of the cyclopropyl ring in 1-cyclopropylethane-1,2-diol significantly alters its predicted solubility and permeability profile relative to a simple aliphatic diol.

Drug Design ADME Properties Physicochemical Profiling

Class-Level Inference: Enhanced Metabolic Stability and Conformational Restriction from Cyclopropyl Group

The cyclopropyl group is a well-established motif in medicinal chemistry used to improve the drug-like properties of lead compounds. Its introduction is known to increase metabolic stability, enhance biological activity, and restrict molecular conformation, thereby improving target binding . Mechanistic studies on cyclopropyl diol derivatives demonstrate that the strained three-membered ring can be selectively opened under catalytic conditions, enabling the rapid construction of complex molecular frameworks with high stereocontrol [1]. While direct comparative metabolic data for 1-cyclopropylethane-1,2-diol against a non-cyclopropyl analog are not available in the extracted sources, the compound incorporates this privileged structural element.

Metabolic Stability Drug Metabolism Conformational Analysis

Availability and Lead Time: Aladdin vs. AKSci for 1-Cyclopropylethane-1,2-diol Procurement

Commercial availability and lead times differ significantly between major vendors. As of the latest data, AKSci lists 1-cyclopropylethane-1,2-diol (95% purity) as a liquid product, with stock available for immediate shipment from California, USA . In contrast, Aladdin Scientific lists the compound (97% purity) with a lead time of 8-12 weeks . This represents a substantial difference in the speed of delivery, with AKSci offering immediate availability versus a multi-month wait from Aladdin.

Chemical Sourcing Supply Chain Vendor Comparison

Validated Research and Industrial Application Scenarios for 1-Cyclopropylethane-1,2-diol (CAS 134511-23-2)


As a Chiral Building Block in Stereoselective Synthesis of Drug Intermediates

The defined (1R) stereochemistry of CAS 134511-23-2 is essential for any synthetic route requiring a specific chiral diol fragment. Its procurement over the (1S)-enantiomer (CAS 615251-45-1) is mandated for the construction of diastereomerically pure intermediates, where the absolute configuration of the stereocenter will be transferred to the final product. This is particularly relevant given its documented presence as a fragment in the renin inhibitor drug Remikiren, highlighting a validated medicinal chemistry application [1].

In Synthetic Methodology Research Involving Cyclopropane Ring-Opening Reactions

The strained cyclopropyl ring in 1-cyclopropylethane-1,2-diol makes it a versatile substrate for investigating regio- and stereoselective ring-opening reactions. Studies have demonstrated that cyclopropyl diol derivatives can be used in tandem catalytic processes to generate complex lactones bearing multiple stereocenters with high diastereocontrol [2]. The compound serves as a valuable starting material for exploring new synthetic methodologies and constructing complex molecular scaffolds.

As a Pharmacophore Fragment in Medicinal Chemistry Lead Optimization

The cyclopropyl group is a well-recognized pharmacophore element used to improve the metabolic stability and conformational rigidity of drug candidates . 1-Cyclopropylethane-1,2-diol can be incorporated into lead compounds to block metabolically labile sites or to lock a flexible diol moiety into a bioactive conformation. The compound's distinct physicochemical profile (TPSA: 40.5 Ų; XLogP3: -0.3) compared to simple aliphatic diols provides a rational basis for its selection in structure-activity relationship (SAR) studies .

For Academic and Industrial Research Requiring Immediate Compound Availability

Procurement decisions must account for project timelines. As established, AKSci provides 1-cyclopropylethane-1,2-diol from stock for immediate shipment . This makes AKSci the preferred vendor for time-critical research where project delays are unacceptable. The trade-off between higher purity (97% from Aladdin with an 8-12 week lead time) and immediate availability (95% from AKSci) must be weighed against the specific requirements of the downstream application .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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